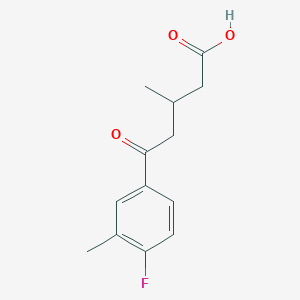

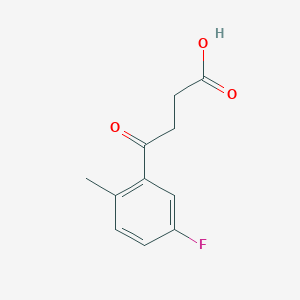

5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-3-methylphenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It’s a white to off-white crystalline powder .

Synthesis Analysis

One common synthesis method uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-methylphenylboronic acid is C7H8BFO2 . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

4-Fluoro-3-methylphenylboronic acid can be used as a reactant in various reactions such as preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase, stereoselective desymmetrizing rhodium-catalyzed allylic arylation, solvent-free catalytic C-H functionalization reactions, homocoupling reactions, and Suzuki-Miyaura cross-coupling and Heck reactions under air .Physical and Chemical Properties Analysis

The compound is a white to off-white crystalline powder . It has a molecular weight of 153.95 .Applications De Recherche Scientifique

Synthesis in Organic Chemistry

Role in Metabolism and Endocrine Function

In a study by Whitehead et al. (2021), compounds including 3-methyl-2-oxovaleric acid were identified as small molecule metabokines synthesized in browning adipocytes. These metabokines are secreted and play significant roles in systemic metabolism, suggesting a potential metabolic or endocrine-related application for 5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid (Whitehead et al., 2021).

Antibacterial Applications

Fluoroquinolones, a class of antibacterial agents, often incorporate fluoro- and methyl-phenyl groups, similar to the one found in this compound. Kuramoto et al. (2003) showed that compounds with similar structures have potent antibacterial activities. This suggests a potential role for this compound in the development of new antibacterial drugs (Kuramoto et al., 2003).

Imaging and Radiopharmaceuticals

In the field of medical imaging and radiopharmaceuticals, similar fluorinated compounds are used. For example, Brier et al. (2022) discuss the use of a radiotracer targeting sphingosine-1-phosphate receptor, which includes a fluoro-phenyl group. This highlights the potential of this compound in the development of new imaging agents (Brier et al., 2022).

Orientations Futures

Mécanisme D'action

Target of Action

Boronic acids and their derivatives, such as 4-fluoro-3-methylphenylboronic acid, are often used in the design of new drugs and drug delivery devices .

Mode of Action

Boronic acids and their derivatives are known to participate in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the compound could potentially affect the synthesis of various organic compounds .

Pharmacokinetics

It’s worth noting that boronic acids and their derivatives are only marginally stable in water , which could potentially impact their bioavailability.

Result of Action

Given its potential use in suzuki-miyaura cross-coupling reactions, it could contribute to the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, boronic acids and their derivatives are only marginally stable in water , suggesting that the presence of water could influence their stability and, consequently, their efficacy.

Propriétés

IUPAC Name |

5-(4-fluoro-3-methylphenyl)-3-methyl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c1-8(6-13(16)17)5-12(15)10-3-4-11(14)9(2)7-10/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZWWZFHWWKNII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CC(C)CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301235607 |

Source

|

| Record name | 4-Fluoro-β,3-dimethyl-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-13-5 |

Source

|

| Record name | 4-Fluoro-β,3-dimethyl-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-β,3-dimethyl-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325778.png)

![6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325779.png)

![4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325780.png)